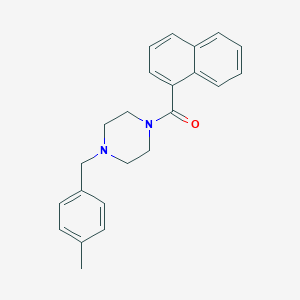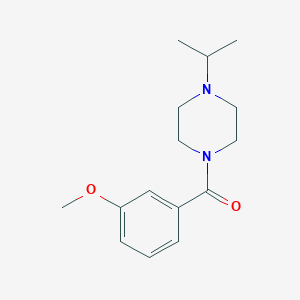
1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine is a chemical compound that has gained significant attention in the scientific community for its potential use in research applications. This compound is also known as R-1479 and is a derivative of the piperazine family of compounds.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine is not fully understood. However, it is believed to inhibit viral replication by interfering with the viral polymerase enzyme. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. It has been shown to have no significant effects on cell viability, cell cycle progression, or DNA damage. Additionally, it has been shown to have no significant effects on the body weight, organ weight, or histopathology of mice treated with the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine in lab experiments is its low toxicity. This makes it a suitable compound for in vitro and in vivo studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine. One direction is to further investigate its antiviral activity against a range of viruses, including emerging viruses such as SARS-CoV-2. Another direction is to study its potential use in combination with other antiviral compounds to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer.
Synthesemethoden
The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine involves a series of chemical reactions. The starting material for the synthesis is 3,5-dimethoxybenzoyl chloride, which is reacted with 3-phenylpropylamine in the presence of a base to form the intermediate product. This intermediate product is then reacted with piperazine in the presence of a catalyst to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine has been used in scientific research for its potential therapeutic applications. It has been shown to have antiviral activity against a range of viruses, including influenza A and B viruses, respiratory syncytial virus, and parainfluenza virus. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C22H28N2O3 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(3,5-dimethoxyphenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-15-19(16-21(17-20)27-2)22(25)24-13-11-23(12-14-24)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,15-17H,6,9-14H2,1-2H3 |
InChI-Schlüssel |
TWLASQNCRYSUFK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)





![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249056.png)

![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)
